molecular formula C16H32O2S B12543726 (Methylsulfanyl)methyl tetradecanoate CAS No. 144343-51-1

(Methylsulfanyl)methyl tetradecanoate

Cat. No.: B12543726
CAS No.: 144343-51-1
M. Wt: 288.5 g/mol
InChI Key: GARGUUHFANVZMJ-UHFFFAOYSA-N
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Description

This compound is characterized by a long carbon chain (tetradecanoate) esterified with a (methylsulfanyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylsulfanyl)methyl tetradecanoate typically involves the esterification of tetradecanoic acid with (methylsulfanyl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(Methylsulfanyl)methyl tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the (methylsulfanyl) group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(Methylsulfanyl)methyl tetradecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It can be used in studies involving lipid metabolism and fatty acid derivatives.

    Industry: Used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (Methylsulfanyl)methyl tetradecanoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The (methylsulfanyl) group can also undergo metabolic transformations, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradecanoate: Lacks the (methylsulfanyl) group, making it less reactive in certain chemical reactions.

    Ethyl tetradecanoate: Similar ester but with an ethyl group instead of (methylsulfanyl)methyl.

    Tetradecanoic acid: The parent fatty acid without esterification.

Uniqueness

(Methylsulfanyl)methyl tetradecanoate is unique due to the presence of the (methylsulfanyl) group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

144343-51-1

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

IUPAC Name

methylsulfanylmethyl tetradecanoate

InChI

InChI=1S/C16H32O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(17)18-15-19-2/h3-15H2,1-2H3

InChI Key

GARGUUHFANVZMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCSC

Origin of Product

United States

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